N-(3,4-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-(3,4-Dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Its structure includes a 4-ethylbenzenesulfonyl group at position 3 and a 3,4-dimethylphenylamine substituent at position 5 (Figure 1). The compound’s molecular formula is C₂₃H₂₁N₅O₃S₂, with a molecular weight of 479.58 g/mol .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-4-16-6-9-18(10-7-16)32(29,30)23-22-25-21(24-17-8-5-14(2)15(3)13-17)20-19(11-12-31-20)28(22)27-26-23/h5-13H,4H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSLKESDSOBQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=C(C=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity , exploring various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C23H21N5O2S2
- Molecular Weight : 463.57 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been tested against various strains of bacteria and fungi. The results indicated that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be notably low, indicating potent efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Candida albicans | 15.62 |
Antitumor Activity
In addition to its antimicrobial effects, the compound has shown promising antitumor activity in vitro. Studies conducted on human tumor cell lines such as HepG2 and DLD revealed that it can effectively inhibit cell proliferation. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings enhance its cytotoxicity against cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 10.5 |
| DLD | 12.0 |
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in DNA replication and repair processes in cancer cells. This inhibition leads to increased apoptosis rates in treated cells.
Case Studies
Several case studies have documented the effectiveness of this compound in various biological assays:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the compound's efficacy against a panel of pathogens using the disk diffusion method.
- Results demonstrated a broad spectrum of activity with zones of inhibition significantly larger than those observed with standard antibiotics.
-
Antitumor Activity Assessment :
- In a comparative study with known chemotherapeutics like etoposide, this compound exhibited superior cytotoxicity against selected tumor cell lines.
- The study emphasized the potential for developing this compound into a novel therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Sulfonyl Group : Electron-withdrawing groups (e.g., trifluoromethyl in 3c) increase molecular weight and may enhance metabolic stability but reduce synthetic yield (e.g., 3c: 26% vs. 3b: 3%) . The 4-ethyl group in the target compound balances lipophilicity and steric bulk.
- Amine Substituent : Bulky aryl groups (e.g., 3,4-dimethylphenyl) improve binding affinity in some analogs, while smaller groups (e.g., 2-methoxybenzyl) may enhance solubility .
Table 2: Physicochemical and Bioactivity Comparison
| Compound Name | LogP (Calculated) | Solubility (Predicted) | Biological Activity |
|---|---|---|---|
| Target Compound | 3.8 | Low in water | Suspected UT-B inhibition (based on analogs) |
| 3-((4-Chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | 4.1 | Moderate in DMSO | Not reported |
| Thiophen-2-ylmethyl-[3-(4-trifluoromethylbenzenesulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine (3c) | 4.5 | Low in water | UT-B inhibitor (nanomolar potency) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
